Filastatin
Overview
Description
Filastatin is a long-lasting inhibitor of Candida albicans filamentation . It inhibits adhesion by multiple pathogenic Candida species with an IC50 of 3 μM in the GFP-based adhesion assay .
Synthesis Analysis
Filastatin has been applied on various biomaterials, specifically bioactive glass (cochlear implants, subcutaneous drug delivery devices and prosthetics); silicone (catheters and other implanted devices) and dental resin (dentures and dental implants) .
Molecular Structure Analysis
More systematic structure–activity relationship studies are underway to better understand the complex pharmacophore of filastatin and explore its molecular target(s) .
Chemical Reactions Analysis
Filastatin acts downstream of multiple signaling pathways . It has been shown to inhibit the yeast-to-hyphal morphological transition, induction of the hyphal-specific HWP1 promoter, biofilm formation on silicone elastomers .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Medical Mycology .
Summary of the Application
Filastatin has been identified as a small molecule inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis . It inhibits the adhesion of C. albicans to polystyrene and to cultured human epithelial cells .
Methods of Application
The application of Filastatin in this context involves high-throughput phenotypic screening of small molecules . A deletion mutant library was used to determine the functional pathway of Filastatin .
Results or Outcomes
Filastatin was found to inhibit the yeast-to-hyphal morphological transition, induction of the hyphal-specific HWP1 promoter, biofilm formation on silicone elastomers, and pathogenesis in a nematode infection model . It also alters fungal morphology in a mouse mucosal infection assay .
Disruption of Iron Metabolism Pathway
Specific Scientific Field
This application is related to Biochemistry .
Summary of the Application
Filastatin may play a role in disrupting the iron metabolism pathway, particularly through genes regulated through Hap43 and Rim101 .
Methods of Application
A high-throughput screening assay was performed using a deletion mutant library to determine the functional pathway of Filastatin .
Results or Outcomes
The results indicate that Filastatin may disrupt the iron metabolism pathway in Candida albicans .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-2-3-14(12-17(13)19)18(23)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(24)25/h2-7,12H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNECWWUOUHGWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Filastatin | |
CAS RN |
431996-53-1 | |
Record name | 431996-53-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.